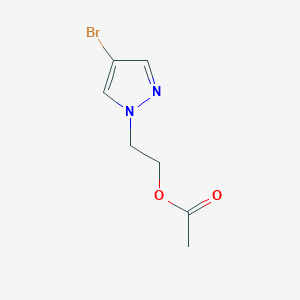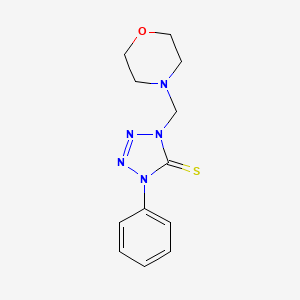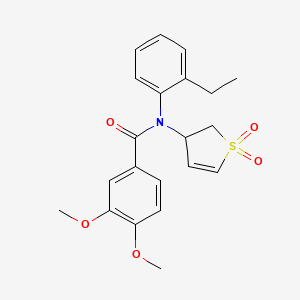![molecular formula C15H19FN2O5S B2380043 N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine CAS No. 887833-65-0](/img/structure/B2380043.png)
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine is a complex organic compound that features a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a beta-alanine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first functionalized with a 4-fluorophenylsulfonyl group through a sulfonylation reaction. This intermediate is then reacted with beta-alanine under specific conditions to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the beta-alanine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and other industrial applications.
作用機序
The mechanism of action of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular mechanisms.
類似化合物との比較
Similar Compounds
- N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine
- N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-l-methionine
- N-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-L-valine
Uniqueness
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine is unique due to its specific substitution pattern and the presence of the beta-alanine moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
3-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-12-3-5-13(6-4-12)24(22,23)18-9-1-2-11(10-18)15(21)17-8-7-14(19)20/h3-6,11H,1-2,7-10H2,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPWRIZWQJRRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)


![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2379972.png)


![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-methyl-9H-purin-6-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2379981.png)
![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)
